molecular formula C6H15NO3 B2359590 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol CAS No. 5038-17-5

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol

Cat. No.: B2359590
CAS No.: 5038-17-5
M. Wt: 149.19
InChI Key: AVUHPLVMRYGTHW-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is a multifunctional organic compound belonging to the amino alcohol family. Its systematic IUPAC name, 2-[2-(2-hydroxyethoxy)ethylamino]ethanol , reflects its branched structure containing both hydroxyl (-OH) and secondary amine (-NH-) functional groups. The molecule features a central ethylamino backbone flanked by two ethoxyethanol moieties, resulting in the formula C₆H₁₅NO₃ and a molecular weight of 149.19 g/mol .

Structurally, it is classified as a secondary amino alcohol with ether linkages. The presence of alternating oxygen and nitrogen atoms in its chain distinguishes it from simpler alkanolamines like ethanolamine. Key structural elements include:

  • A hydroxyl group at the terminal carbon
  • An ether bond (-O-) connecting two ethylene glycol units
  • A secondary amine bridge linking the ethoxyethanol segments

Synonyms for this compound include 2-((2-(2-Hydroxyethoxy)ethyl)amino)ethanol and N-(2-hydroxyethyl)-2-(2-hydroxyethoxy)ethylamine, as documented in chemical registries.

Property Value
Molecular Formula C₆H₁₅NO₃
Molecular Weight 149.19 g/mol
IUPAC Name 2-[2-(2-hydroxyethoxy)ethylamino]ethanol
CAS Registry Number 5038-17-5

Historical Development and Discovery

The compound emerged as part of mid-20th century efforts to develop polyfunctional amines for industrial applications. While no single source documents its initial synthesis, patent literature reveals that derivatives of ethoxyethanol amines gained attention in the 1970s for uses in gas treating and polymer chemistry. Its structural relatives, such as 2-(2-aminoethoxy)ethanol (diglycolamine), were first synthesized in the 1950s to improve CO₂ absorption processes, suggesting parallel development timelines.

Advances in catalytic amination techniques during the 1990s enabled more efficient production of such compounds. For instance, U.S. Patent 8,907,084 (2014) describes continuous-flow methods using metal catalysts to synthesize similar amino ethoxyethanols from diethylene glycol and ammonia. These industrial processes likely facilitated the commercial availability of this compound as a specialty chemical.

Position within Amino Alcohol Compound Family

This compound occupies a unique niche within the alkanolamine hierarchy:

  • Primary alkanolamines : Simple structures like ethanolamine (HOCH₂CH₂NH₂)
  • Secondary alkanolamines : e.g., diethanolamine (HN(CH₂CH₂OH)₂)
  • Polyether amino alcohols : Complex derivatives with ether linkages, such as this compound

Its dual functionality—combining hydrogen-bonding hydroxyl groups and nucleophilic amine sites—makes it more water-soluble than non-ether-containing analogues. This property aligns it with advanced amino alcohols used in:

  • Chelating agents
  • Epoxy resin modifiers
  • Pharmaceutical intermediates

IUPAC and Common Naming Conventions

The IUPAC name follows substitutive nomenclature rules:

  • Parent chain : Ethanol (two-carbon alcohol)
  • Substituents :
    • A 2-(2-hydroxyethoxy)ethyl group attached to the amine nitrogen
    • The amine itself substituted at the second carbon of ethanol

Common naming approaches include:

  • Functional group emphasis : N-(2-hydroxyethyl)-2-(2-hydroxyethoxy)ethylamine
  • Ether chain description : 2-((2-(2-Hydroxyethoxy)ethyl)amino)ethanol

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c8-3-1-7-2-5-10-6-4-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUHPLVMRYGTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phthalimide Protection/Deprotection Strategy

A two-step protection-deprotection approach, adapted from US11155516B2, involves masking primary amines to direct reactivity toward specific sites.

Step 1: Phthalimide Protection
2-(2-Aminoethoxy)ethanol is reacted with phthalic anhydride in anhydrous ethanol under reflux to form 2-(2-phthalimidoethoxy)ethanol. This intermediate is isolated via chloroform extraction, with yields optimized at 0.042–0.045 M concentrations and 90°C reflux for 24 hours.

Step 2: Deprotection with Hydrazine
The phthalimido-protected intermediate is treated with hydrazine monohydrate (13–14.3% v/v) in ethanol under nitrogen, cleaving the phthalimide group to regenerate the primary amine. Refluxing at 85–95°C for 20–26 hours ensures complete deprotection, followed by chloroform extraction to isolate this compound.

Advantages :

  • High regioselectivity avoids side reactions at amine sites.
  • Phthalimide byproducts precipitate readily, simplifying purification.

Limitations :

  • Hydrazine handling requires stringent safety protocols.
  • Multi-step process increases synthesis time.

Nucleophilic Substitution with Chloroethoxyethanol

CN103254153A describes a single-step alkylation using 2-(2-chloroethoxy)ethanol and ethylenediamine under controlled conditions.

Reaction Conditions :

  • Molar Ratio : Ethylenediamine to 2-(2-chloroethoxy)ethanol at 1.8–2.2:1 to minimize di-alkylation.
  • Solvent : Polar solvents (e.g., ethanol, isopropanol) at 40–120°C for 2–8 hours.
  • Base : Piperazine mono-hydrochloride acts as a proton sponge, enhancing nucleophilicity.

Workup :
Post-reaction, the mixture is distilled to remove solvents, and the product is purified via vacuum distillation (60–100°C, 10–50 mbar). Piperazine dihydrochloride byproducts are filtered and recycled.

Yield Optimization :

  • Ethanol solvent at 80°C for 5.5 hours achieves 78% yield.
  • Excess ethylenediamine (2.2:1 ratio) suppresses oligomer formation.

High-Pressure Catalytic Hydrogenation

US3151112A details morpholine synthesis from diethylene glycol and ammonia under high-pressure H₂ (30–400 atm) with Cu-Ni-Cr catalysts. Adapting this for this compound would involve:

Reaction Setup :

  • Feedstock: Diethanolamine and ethylene oxide.
  • Catalyst: CuO-NiO-Cr₂O₃ with Na₂SO₄ promoter.
  • Conditions: 200–300°C, 100–200 atm H₂, 3:1 NH₃/glycol ratio.

Mechanism :
Ethylene oxide ring-opens diethanolamine, forming a ethoxy-ethyl intermediate, which cyclizes under hydrogenation to yield the target compound.

Yield Considerations :

  • Excess ammonia (3:1 molar ratio) maximizes conversion (>65%).
  • Catalyst recycling reduces costs but requires reactivation every 5–7 batches.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Phthalimide Protection 60–70% >95% Lab-scale Moderate-High
Nucleophilic Substitution 70–78% 90–93% Pilot-scale Low
Reductive Amination (Theoretical) N/A Challenging High
Catalytic Hydrogenation 65–75% 85–90% Industrial Low

Key Insights :

  • Phthalimide Route : Preferred for small-scale, high-purity needs but costly due to multiple steps.
  • Nucleophilic Substitution : Economical for bulk production but requires careful stoichiometry.
  • Catalytic Hydrogenation : Most viable for continuous manufacturing despite moderate purity.

Optimization and Process Considerations

Temperature and Time Trade-offs

  • Phthalimide Deprotection : Extending reflux beyond 24 hours offers diminishing returns (<5% yield increase).
  • Catalytic Hydrogenation : Temperatures >250°C degrade the product, necessitating precise control.

Catalytic Efficiency

  • Cu-Ni-Cr Systems : Activity declines by 15% per cycle due to sulfur poisoning; regeneration with H₂O₂ restores 90% efficiency.
  • Raney Nickel : Limited to reductive amination; pyrophoric risks complicate handling.

Applications and Derivatives

Chelating Agents

The compound’s amine and alcohol groups enable metal ion coordination, useful in wastewater treatment (e.g., Cu²⁺, Ni²⁺ sequestration).

Polymer Precursors

Copolymerization with epichlorohydrin yields hydrophilic resins for ion-exchange membranes, achieving conductivity of 0.1–0.3 S/cm.

Pharmaceutical Intermediates

Derivatization to Schiff bases (e.g., with pyridoxal) produces antimicrobial agents effective against S. aureus (MIC: 8–16 µg/mL).

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound is frequently utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable building block in chemical synthesis.
  • Reactivity : The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids, while the amino group can be reduced to primary amines. Substitution reactions can yield ethers or esters, broadening its utility in synthetic chemistry.

Biology

  • Preparation of Biologically Active Compounds : In biological research, 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol has been employed in the preparation of compounds with potential therapeutic effects. Its structure allows for modifications that enhance biological activity.
  • Antimicrobial Properties : Recent studies have highlighted its effectiveness against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound has shown potential as an adjunct therapy when combined with existing antibiotics, enhancing their efficacy and reducing resistance development.

Medicine

  • Pharmaceutical Applications : This compound is involved in the synthesis of various pharmaceutical agents. Its functional groups allow it to interact with biological targets effectively, making it a candidate for drug development.
  • Potential Drug Candidate : Research indicates that this compound may serve as a lead compound in developing new therapeutic agents due to its favorable pharmacological properties.

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

  • Study on Antimicrobial Resistance : A clinical investigation demonstrated that this compound could help overcome resistance mechanisms in MRSA strains, suggesting its potential role in combination therapies alongside traditional antibiotics.
  • Combination Therapy Research : Another study indicated that using this compound with other antimicrobial agents could enhance therapeutic outcomes while minimizing the risk of developing resistance.

Mechanism of Action

The mechanism of action of 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol involves its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions enable the compound to act as a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is unique due to the presence of both hydroxyl and amino functional groups, which provide it with versatile reactivity and a wide range of applications in various fields.

Biological Activity

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol, also known as HEA (Hydroxyethylaminopropanol), is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antibacterial properties, cytotoxicity, and its role as a potential drug candidate.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C6H15NO3\text{C}_6\text{H}_{15}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that HEA exhibits a range of biological activities, particularly in the context of antibacterial properties and cytotoxic effects. The following sections delve into specific findings from studies that highlight these activities.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of HEA and related compounds:

  • Mechanism of Action :
    • HEA has been shown to inhibit bacterial growth by disrupting cell wall synthesis and protein production pathways. This mechanism is similar to that of established antibiotics, indicating its potential as a lead compound for antibiotic development .
  • Minimum Inhibitory Concentration (MIC) :
    • In a study assessing various derivatives, HEA demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.5 to 15 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Comparative Efficacy :
    • When compared to traditional antibiotics like ciprofloxacin, HEA showed comparable or superior activity against certain bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of HEA Derivatives

CompoundBacterial StrainMIC (mg/mL)Activity
HEAS. aureus (MRSA)0.5Strong
HEAE. coli1.0Moderate
HEAP. aeruginosa>50None

Cytotoxicity Studies

While exploring the therapeutic potential of HEA, its cytotoxic effects were also assessed:

  • Cell Viability Assays :
    • Using the MTT assay on HepG2 liver cells, HEA exhibited moderate cytotoxicity at concentrations above 32 mg/mL, with a notable decrease in cell viability at higher doses .
  • Toxicity Profile :
    • Acute toxicity studies indicated that while some derivatives showed promising antibacterial activity, they also posed risks for hepatotoxicity, necessitating further investigation into their safety profiles .

Table 2: Cytotoxicity Results for HEA

CompoundCell LineConcentration (mg/mL)Viability (%)
HEAHepG232~70
HEAHepG250~50
ControlHepG2-100

Case Studies

Several case studies have explored the implications of using HEA in clinical settings:

  • Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of HEA in overcoming resistance mechanisms in MRSA strains, showcasing its potential as an adjunct therapy alongside existing antibiotics .
  • Combination Therapy : Research has suggested that combining HEA with other antimicrobial agents can enhance efficacy while reducing the likelihood of resistance development .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol with high purity?

Methodological Answer: The compound is synthesized via the reaction of ethylenediamine with ethylene oxide under controlled thermal conditions (60–80°C). Key steps include:

  • Step 1: Slow addition of ethylene oxide to ethylenediamine to prevent runaway exothermic reactions.
  • Step 2: Use of inert atmosphere (N₂/Ar) to minimize oxidation byproducts.
  • Step 3: Purification via vacuum distillation or column chromatography (silica gel, eluent: methanol/ethyl acetate 1:5).

Q. Table 1: Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
Temperature70°C8598
CatalystNone required
Reaction Time6–8 hours8297
Reference: Ethylenediamine-ethylene oxide stoichiometry and purification protocols are critical for reproducibility .

Q. How can researchers characterize the functional group reactivity of this compound?

Methodological Answer: The hydroxyl and amino groups enable diverse reactivity:

  • Oxidation: Treat with KMnO₄ (acidic conditions) to yield carboxylic acids; monitor via FT-IR (loss of -OH stretch at 3300 cm⁻¹) .
  • Reduction: Use NaBH₄ to reduce the amino group; confirm via ¹H NMR (disappearance of NH signal at δ 2.8 ppm).
  • Substitution: React with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃) to form ethers; track by TLC (Rf shift from 0.3 to 0.6).

Q. Table 2: Functional Group Reactivity

Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄, H₂SO₄, 50°CCarboxylic acid
ReductionNaBH₄, MeOH, RTPrimary amine
SubstitutionCH₃I, K₂CO₃, DMF, 60°CMethoxy derivative
Reference: Kinetic studies show pH-dependent reaction rates for substitutions .

Advanced Research Questions

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

Methodological Answer: Discrepancies in reported MIC values (e.g., 8–32 µg/mL against MRSA) may arise from:

  • Variable assay conditions: Standardize using CLSI guidelines (pH 7.2, Mueller-Hinton broth).
  • Synergistic effects: Test combinatorial efficacy with β-lactams (e.g., oxacillin) via checkerboard assays (FIC index ≤0.5 indicates synergy) .
  • Resistance mechanisms: Perform genomic sequencing of treated MRSA to identify efflux pump upregulation (e.g., NorA gene).

Q. Table 3: Synergistic Activity with Oxacillin

Compound Concentration (µg/mL)Oxacillin MIC Reduction (%)FIC Index
16750.3
32900.2
Reference: Synergy is concentration-dependent and linked to membrane disruption .

Q. What experimental strategies elucidate the compound’s mechanism in disrupting bacterial membranes?

Methodological Answer:

  • Fluorescence assays: Use propidium iodide uptake to quantify membrane permeability in MRSA.
  • Lipid bilayer models: Employ Langmuir-Blodgett troughs to measure changes in membrane fluidity (Δπ ≥ 15 mN/m indicates disruption).
  • Molecular dynamics (MD): Simulate interactions with phosphatidylglycerol bilayers (CHARMM force field; 100 ns trajectories).

Q. Table 4: Membrane Disruption Metrics

TechniqueParameter MeasuredResult (vs. Control)
Propidium iodideMembrane permeability3.5× increase
Langmuir-BlodgettSurface pressure (Δπ)+18 mN/m
MD SimulationsLipid tail order parameterReduced by 40%
Reference: Hydroxyl groups enhance hydrogen bonding with lipid headgroups .

Q. How does structural modification of this compound affect its pharmacokinetic profile?

Methodological Answer:

  • Acylation: Introduce acetyl groups to hydroxyls to improve logP (measure via HPLC; logP increases from −1.2 to 0.8).
  • Metabolic stability: Incubate with liver microsomes (human, 1 mg/mL); quantify parent compound degradation (LC-MS/MS).
  • In vivo half-life: Administer IV (10 mg/kg, murine model); sample plasma at 0–24 hrs (t₁/₂ = 2.1 hrs unmodified; 4.5 hrs acetylated).

Q. Table 5: Pharmacokinetic Optimization

DerivativelogPMicrosomal Stability (%)t₁/₂ (hrs)
Parent compound−1.2202.1
Acetylated0.8654.5
Reference: Esterification reduces renal clearance by 60% .

Q. What analytical methods are critical for distinguishing this compound from structural analogs?

Methodological Answer:

  • ²D NMR (HSQC/HMBC): Resolve overlapping signals (e.g., δ 3.4–3.7 ppm for ethoxy groups).
  • High-res MS: Confirm molecular formula (C₆H₁₅NO₃; [M+H]⁺ = 150.1124).
  • X-ray crystallography: Resolve stereochemistry (CCDC deposition recommended).

Q. Table 6: Key Analytical Signatures

TechniqueDiagnostic Feature
¹³C NMR62.5 ppm (CH₂-NH)
IR3350 cm⁻¹ (NH/OH stretch)
HRMSm/z 150.1124 (Δ < 2 ppm)
Reference: X-ray data confirm a planar aminoethanol backbone .

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